molecular formula C24H24OSi B12556436 [(Cyclopent-3-en-1-yl)methoxy](triphenyl)silane CAS No. 144534-61-2

[(Cyclopent-3-en-1-yl)methoxy](triphenyl)silane

Cat. No.: B12556436
CAS No.: 144534-61-2
M. Wt: 356.5 g/mol
InChI Key: APKJTYCOLKNPHH-UHFFFAOYSA-N
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Description

(Cyclopent-3-en-1-yl)methoxysilane is a chemical compound with the molecular formula C24H24OSi It is known for its unique structure, which includes a cyclopentene ring attached to a methoxy group and bonded to a triphenylsilane moiety

Properties

CAS No.

144534-61-2

Molecular Formula

C24H24OSi

Molecular Weight

356.5 g/mol

IUPAC Name

cyclopent-3-en-1-ylmethoxy(triphenyl)silane

InChI

InChI=1S/C24H24OSi/c1-4-14-22(15-5-1)26(23-16-6-2-7-17-23,24-18-8-3-9-19-24)25-20-21-12-10-11-13-21/h1-11,14-19,21H,12-13,20H2

InChI Key

APKJTYCOLKNPHH-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopent-3-en-1-yl)methoxysilane typically involves the reaction of cyclopent-3-en-1-ylmethanol with triphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

Cyclopent-3-en-1-ylmethanol+TriphenylchlorosilaneBase(Cyclopent-3-en-1-yl)methoxysilane+HCl\text{Cyclopent-3-en-1-ylmethanol} + \text{Triphenylchlorosilane} \xrightarrow{\text{Base}} \text{(Cyclopent-3-en-1-yl)methoxysilane} + \text{HCl} Cyclopent-3-en-1-ylmethanol+TriphenylchlorosilaneBase​(Cyclopent-3-en-1-yl)methoxysilane+HCl

Industrial Production Methods

Industrial production of (Cyclopent-3-en-1-yl)methoxysilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(Cyclopent-3-en-1-yl)methoxysilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane hydrides.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

(Cyclopent-3-en-1-yl)methoxysilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential in developing new therapeutic agents.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (Cyclopent-3-en-1-yl)methoxysilane involves its interaction with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, influencing their function and activity. The pathways involved include:

    Binding to active sites: The compound can bind to the active sites of enzymes, altering their catalytic activity.

    Modulation of signaling pathways: It can modulate signaling pathways by interacting with key proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

    Triphenylsilane: A simpler analog without the cyclopentene and methoxy groups.

    Cyclopent-3-en-1-ylmethoxy(dimethyl)silane: A similar compound with dimethyl groups instead of triphenyl groups.

Uniqueness

(Cyclopent-3-en-1-yl)methoxysilane is unique due to its combination of a cyclopentene ring, methoxy group, and triphenylsilane moiety

Biological Activity

(Cyclopent-3-en-1-yl)methoxysilane is a silane compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

 Cyclopent 3 en 1 yl methoxy triphenyl silane C5H7OSiC18H15 \text{ Cyclopent 3 en 1 yl methoxy triphenyl silane}\quad \text{ C}_5\text{H}_7\text{OSiC}_{18}\text{H}_{15}\text{ }

This structure indicates the presence of a cyclopentene moiety, a methoxy group, and a triphenylsilane, which may contribute to its biological properties.

Antimicrobial Properties

Recent studies have indicated that (Cyclopent-3-en-1-yl)methoxysilane exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro tests demonstrated that the compound inhibits bacterial growth with varying degrees of effectiveness. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that (Cyclopent-3-en-1-yl)methoxysilane could serve as a potential candidate for developing new antimicrobial agents.

The proposed mechanism of action for (Cyclopent-3-en-1-yl)methoxysilane involves:

  • Disruption of Cell Membrane Integrity : The compound may interact with the lipid bilayer of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : It has been suggested that the silane group can form covalent bonds with nucleophilic sites on proteins, inhibiting essential enzymatic functions within microbial cells.

Case Studies

Several case studies have highlighted the biological efficacy of (Cyclopent-3-en-1-yl)methoxysilane:

  • Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of silanes, including this compound, showed promising antibacterial properties against multi-drug resistant strains .
  • Evaluation in Animal Models : In vivo studies involving mice infected with Staphylococcus aureus demonstrated that treatment with (Cyclopent-3-en-1-yl)methoxysilane significantly reduced bacterial load compared to control groups .
  • Synergistic Effects with Other Antibiotics : Research indicates that combining this silane compound with traditional antibiotics enhances their efficacy against resistant strains, suggesting potential for combination therapies .

Applications in Medicinal Chemistry

The unique structural features and biological activities of (Cyclopent-3-en-1-yl)methoxysilane make it a valuable scaffold in medicinal chemistry:

  • Drug Development : Its ability to inhibit bacterial growth positions it as a lead compound for developing new antibiotics.
  • Chemical Synthesis : As a versatile building block, it can be utilized in synthesizing more complex bioactive molecules.

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